9-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one9-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one
Description
9-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one is a nitrogen-containing heterocyclic compound characterized by a fused pyrazino-isoquinolinone scaffold. Its structure features a methyl group at the 9-position, which distinguishes it from related derivatives. This compound belongs to a broader class of tetrahydroisoquinoline alkaloids, which are of significant interest due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, and antiparasitic properties .
Properties
CAS No. |
1082914-65-5 |
|---|---|
Molecular Formula |
C13H16N2O |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
9-methyl-1,2,3,6,7,11b-hexahydropyrazino[2,1-a]isoquinolin-4-one |
InChI |
InChI=1S/C13H16N2O/c1-9-2-3-11-10(6-9)4-5-15-12(11)7-14-8-13(15)16/h2-3,6,12,14H,4-5,7-8H2,1H3 |
InChI Key |
UKADUCOEJYQSHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C3CNCC(=O)N3CC2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Key Intermediate (Phenethylamine Derivatives)
A crucial intermediate in the synthesis is a phenethylamine derivative, which undergoes several transformations:
- Acylation and alkylation to introduce necessary substituents.
- Cyclization to form the pyrazino ring fused to the isoquinoline.
- Reduction and deprotection steps to yield the intermediate amine structure.
This intermediate is often prepared following a sequence involving Claisen condensation and subsequent cyclization reactions.
Claisen Condensation for Acylated Intermediates
The Claisen condensation is employed to prepare ketoester intermediates from amino-substituted acetophenones and diethyl oxalate. This step is critical for introducing the carbonyl functionality necessary for ring closure.
- Example: Meta- or para-amino substituted acetophenone reacts with diethyl oxalate under basic conditions to form the respective ketoester intermediate.
Cyclization to Form the Pyrazino[2,1-a]isoquinoline Core
The key cyclization involves reacting the acylated phenethylamine intermediate with the ketoester to form the fused pyrazino[2,1-a]isoquinoline ring system. This step is facilitated by:
- Heating under reflux or microwave irradiation.
- Use of suitable solvents like 1,4-dioxane.
- Formation of an imine intermediate followed by intramolecular cyclization.
Methylation at the 9-Position
Representative Synthetic Scheme Summary
| Step | Reaction Type | Key Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Acylation/Alkylation | Phenethylamine, acyl chlorides, alkyl halides | Acylated/alkylated phenethylamine intermediate |
| 2 | Claisen Condensation | Amino-acetophenone, diethyl oxalate, base | Ketoester intermediate |
| 3 | Cyclization | Intermediate from steps 1 and 2, heat, solvent | Pyrazino[2,1-a]isoquinoline core |
| 4 | Methylation | Methyl iodide or dimethyl sulfate, base | 9-Methyl substituted pyrazino[2,1-a]isoquinoline |
| 5 | Reduction | Pd/C catalyst, H2 gas or hydride donor | 2,3,6,7-Tetrahydro derivative |
Research Findings and Optimization
- The synthetic route was optimized to improve water solubility and membrane permeability of the final compounds, which are crucial for biological activity and therapeutic potential.
- Simplification of the ring system and variation of substituents have been explored to enhance pharmacological properties while maintaining synthetic feasibility.
- The use of microwave irradiation in Claisen condensation steps has been reported to reduce reaction times significantly while maintaining good yields.
- Yields for key intermediates such as methyl pyruvates via Claisen condensation typically reach up to 52%, with tautomeric forms influencing reactivity and purification.
Data Table: Summary of Claisen Condensation Products (Methyl Pyruvates)
| Compound | R6 | R7 | R8 | Keto–Enol/Diketone Ratio (%) | Yield (%) |
|---|---|---|---|---|---|
| 12a | H | H | H | 92:8 | Up to 52 |
| 12b | H | H | Me | 92:8 | Up to 52 |
| 12c | H | Me | H | 93:7 | Up to 52 |
| 12d | H | H | OMe | 93:7 | Up to 52 |
| 12e | H | OMe | H | 90:10 | Up to 52 |
Note: Tautomer ratios calculated from ^1H NMR spectra.
Chemical Reactions Analysis
Types of Reactions
9-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield reduced derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazine or isoquinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
9-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to induce Nrf2/ARE pathways in cancer cells.
Pharmacology: The compound’s unique structure makes it a candidate for studying receptor interactions and drug design.
Biology: It is used in biochemical assays to understand its effects on cellular pathways and gene expression.
Industry: The compound’s derivatives are explored for their potential use in materials science and as intermediates in organic synthesis.
Mechanism of Action
The mechanism of action of 9-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one involves its interaction with molecular targets such as receptors and enzymes. It has been shown to upregulate the Nrf2/ARE pathway, which plays a crucial role in cellular defense against oxidative stress . This pathway activation leads to the expression of antioxidant proteins that protect cells from damage.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Modifications
The pyrazino[2,1-a]isoquinolin-4-one core is shared among multiple derivatives, with variations in substituents dictating pharmacological and physicochemical properties. Key comparisons include:
Structural Insights :
- The 9-methyl group in the target compound may sterically hinder interactions with biological targets compared to bulkier substituents (e.g., aroylmethylene or cyclohexanecarbonyl groups).
- Compounds with electron-withdrawing groups (e.g., 3-fluorophenyl in entry 33 ) exhibit enhanced Nrf2 activation, suggesting substituent electronics influence activity.
Pharmacological Profiles
Nrf2/ARE Pathway Activation :
- Compound 1 and 3-aroylmethylene derivatives induce Nrf2-dependent antioxidant genes (e.g., NQO1, HO-1), mitigating oxidative stress in colitis and cancer models. The 9-methyl analog’s activity remains unconfirmed but is hypothesized to be weaker due to lack of activating substituents .
- EC₅₀ values for 3-aroylmethylene derivatives in HepG2 cells range from 1–10 µM, with fluorinated analogs showing higher potency .
Antiparasitic Activity :
Challenges :
- Regioselective introduction of the 9-methyl group may require advanced catalysts or protective group strategies.
- Aroylmethylene derivatives achieve higher yields (up to 69% ) compared to praziquantel analogs (40–43% ).
Biological Activity
9-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one is a heterocyclic compound belonging to the class of pyrazinoisoquinolines. Its unique fused ring structure contributes to its diverse biological activities, particularly in medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action and potential therapeutic applications.
- Molecular Formula: C13H16N2O
- Molecular Weight: 216.28 g/mol
- CAS Number: 1082914-65-5
- IUPAC Name: 9-methyl-1,2,3,6,7,11b-hexahydropyrazino[2,1-a]isoquinolin-4-one
The biological activity of 9-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one primarily involves its interaction with the Nrf2 (nuclear factor erythroid 2-related factor 2) pathway. This pathway is crucial for cellular defense against oxidative stress and inflammation. The compound has been shown to:
- Activate Nrf2: By inhibiting Keap1-mediated ubiquitination of Nrf2, it allows for increased expression of antioxidant and detoxification genes .
- Modulate NLRP3 Inflammasome Activity: The compound inhibits the activation of the NLRP3 inflammasome, which is implicated in inflammatory bowel disease (IBD). Studies indicate that it can significantly reduce IL-1β secretion and inflammatory cell infiltration in colitis models .
Anticancer Activity
Research indicates that this compound has potential anticancer properties due to its ability to induce the Nrf2/ARE (antioxidant response element) pathways in cancer cells. This activation can lead to increased cellular resistance to oxidative stress and apoptosis in tumor cells .
Anti-inflammatory Effects
In experimental models of IBD, the compound demonstrated protective effects against colonic damage by attenuating inflammatory responses. It reduced levels of myeloperoxidase (MPO) and IL-1β in the colon of treated mice . This suggests that it may serve as a therapeutic agent for managing chronic inflammatory conditions.
Case Studies
Several studies have investigated the biological effects of 9-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one:
- Colitis Model Study:
- Oxidative Stress Study:
Data Table: Biological Activities Summary
| Activity Type | Mechanism/Target | Findings/Results |
|---|---|---|
| Anticancer | Nrf2/ARE Pathway | Induces apoptosis in cancer cells |
| Anti-inflammatory | NLRP3 Inflammasome | Reduces IL-1β secretion and inflammatory cell infiltration |
| Oxidative Stress | Antioxidant Enzymes | Increases expression of NQO1 and HO-1 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 9-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : Multi-step syntheses often involve cyclization and functionalization strategies. For example, analogous pyrazino-isoquinoline systems can be synthesized via one-step recyclization of 3-acyl-isochromenones with ethane-1,2-diamine in aqueous/alcoholic media . Key parameters include solvent choice (e.g., acetic acid for high-purity products ), temperature control, and catalyst selection. Yield optimization may require iterative adjustments to stoichiometry and reaction time.
Q. How can spectroscopic techniques (e.g., NMR, IR, MS) confirm the structural integrity of this compound?
- Methodological Answer :
- 1H NMR : Characteristic peaks for methyl groups (δ ~2.3 ppm) and hydrogens adjacent to nitrogen (δ ~3.5–4.5 ppm) .
- IR : Absence of unwanted carbonyl stretches (e.g., ~1700 cm⁻¹) confirms successful reduction of intermediates .
- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) and fragmentation patterns validate the molecular formula .
Q. What in vitro assays are suitable for initial biological screening of this compound?
- Methodological Answer : Prioritize assays based on structural analogs. For example:
- Binding Affinity : Surface plasmon resonance (SPR) or fluorescence polarization for protein targets .
- Enzyme Inhibition : Kinase or protease assays using colorimetric/fluorogenic substrates .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity and target interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding poses with receptors (e.g., GPCRs, kinases) . Validate with experimental IC₅₀ values from enzyme assays .
Q. What strategies resolve contradictions between theoretical predictions and experimental data (e.g., unexpected reaction byproducts)?
- Methodological Answer :
- Mechanistic Re-evaluation : Use isotopic labeling (e.g., ¹³C) or in situ FTIR to track intermediate formation .
- Data Triangulation : Cross-reference computational results with spectroscopic data and crystallography (if available) .
- Statistical Analysis : Apply ANOVA or Bayesian inference to assess significance of outliers in biological assays .
Q. How can the compound’s stability under physiological conditions be systematically evaluated?
- Methodological Answer :
- Forced Degradation Studies : Expose to acidic/basic buffers, heat, and light. Monitor degradation via HPLC-MS .
- Metabolic Stability : Use liver microsome assays (human/rat) to quantify half-life (t₁/₂) and identify metabolites .
Q. What experimental designs minimize bias in assessing the compound’s pharmacological potential?
- Methodological Answer :
- Blinded Studies : Randomize sample preparation and analysis to avoid observer bias .
- Dose-Response Curves : Use 8–12 concentration points to ensure accurate EC₅₀/IC₅₀ determination .
- Negative Controls : Include structurally similar but inactive analogs to validate target specificity .
Methodological Frameworks for Research Design
Q. How to align the compound’s study with a theoretical framework (e.g., structure-activity relationships)?
- Methodological Answer :
- Conceptual Anchoring : Link hypotheses to established theories (e.g., Hammett equation for electronic effects) .
- Iterative Refinement : Use QSAR models to iteratively refine synthetic modifications based on bioactivity data .
Q. What statistical tools are critical for analyzing high-throughput screening data?
- Methodological Answer :
- Principal Component Analysis (PCA) : Reduce dimensionality in multi-parametric datasets (e.g., IC₅₀, logP, solubility) .
- Machine Learning : Train Random Forest or SVM models to predict bioactivity from molecular descriptors .
Tables for Key Comparisons
Table 1 : Comparison of Synthetic Routes for Pyrazino-Isoquinoline Derivatives
| Method | Yield (%) | Purity (%) | Key Conditions | Reference |
|---|---|---|---|---|
| One-step recyclization | 75–85 | ≥95 | Aqueous ethanol, 80°C | |
| Multi-step cyclization | 60–70 | ≥90 | Acetic acid reflux, 24 hrs |
Table 2 : Common Biological Targets for Structural Analogs
| Target Class | Assay Type | Example Activity (IC₅₀) | Reference |
|---|---|---|---|
| Kinases | Fluorescence | 0.5–5 μM | |
| GPCRs | Radioligand binding | 10–50 nM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
